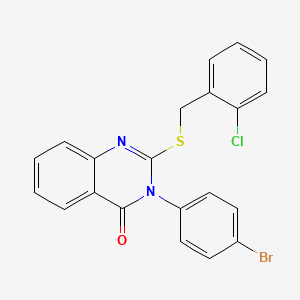

3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

477313-86-3 |

|---|---|

Molecular Formula |

C21H14BrClN2OS |

Molecular Weight |

457.8 g/mol |

IUPAC Name |

3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C21H14BrClN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2 |

InChI Key |

DLYRVVGVKFFDAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Condensation with Isothiocyanates

The most widely adopted method involves reacting anthranilic acid derivatives with substituted phenyl isothiocyanates. For 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one, 4-bromophenyl isothiocyanate is condensed with anthranilic acid in absolute ethanol under triethylamine catalysis. This Niementowski-like reaction proceeds via nucleophilic attack of the anthranilic acid’s amine group on the isothiocyanate’s electrophilic carbon, followed by cyclization and tautomerization to form the 2-mercapto intermediate.

Key Parameters :

Alternative Route via Anthranilic Acid Chloride

In cases where isothiocyanates are unavailable, anthranilic acid chloride (generated via thionyl chloride treatment) reacts with ammonium thiocyanate to form 2-mercaptoquinazolin-4(3H)-one. However, this method requires stringent anhydrous conditions and offers lower yields (45–60%).

The introduction of the (2-chlorobenzyl)thio group at position 2 is achieved through nucleophilic substitution of the 2-mercapto intermediate with 2-chlorobenzyl bromide.

Reaction Conditions and Optimization

A mixture of 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one and 2-chlorobenzyl bromide undergoes S-alkylation in the presence of a base. Comparative studies reveal:

| Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 70°C | 24 h | 72–85% | |

| K₂CO₃ | Acetone | Reflux | 12 h | 65–78% | |

| NaH | THF | 0°C to RT | 6 h | 58–63% |

DMF with K₂CO₃ at 70°C for 24 hours provides optimal yields due to enhanced solubility of intermediates and efficient deprotonation of the thiol group. Prolonged reaction times (>24 h) risk oxidation of the thioether to sulfoxide, necessitating inert atmospheres for sensitive substrates.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation : K₂CO₃ abstracts the thiol proton, generating a thiolate nucleophile.

-

Alkylation : The thiolate attacks 2-chlorobenzyl bromide’s electrophilic carbon, displacing bromide and forming the thioether bond.

Side Reactions :

-

Disulfide Formation : Competing oxidation of free thiols, mitigated by degassing solvents.

-

Over-Alkylation : Excess alkylating agent leads to dialkylation; stoichiometric control is critical.

Purification and Characterization

Isolation Techniques

Crude products are precipitated in ice-water and purified via:

Spectroscopic Validation

-

¹H NMR :

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

Industrial-Scale Considerations

For bulk synthesis, the DMF/K₂CO₃ system is preferred due to:

-

Solvent Recovery : DMF’s high boiling point (153°C) enables efficient distillation and reuse.

-

Catalyst Cost : K₂CO₃ is economical compared to NaH or other metal bases.

Process Optimization :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the quinazolinone core or the bromophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Quinazolinone derivatives, including 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one, have been extensively studied for their biological activities. The following table summarizes key findings regarding its pharmacological properties:

Case Studies and Research Findings

-

Synthesis and Evaluation of Quinazolinones :

A study synthesized various quinazolinone derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced growth inhibition compared to traditional chemotherapeutics like 5-FU . -

Inhibitory Activity Against Tyrosine Kinases :

Research highlighted the compound's strong inhibitory activity against CDK2 (IC50 = 0.173 µM), comparable to imatinib, a well-known anticancer drug . This suggests potential for development into a therapeutic agent targeting specific cancers. -

Combination Therapies :

Investigations into combination therapies involving quinazolinone derivatives have shown promising results in overcoming resistance mechanisms in cancer cells, particularly those resistant to EGFR inhibitors .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The 2-((2-chlorobenzyl)thio) group distinguishes this compound from other quinazolinones. Key comparisons include:

Notes:

- CA Inhibition : Aliphatic-thio derivatives exhibit stronger CA inhibition than benzylthio analogs due to enhanced flexibility and reduced steric hindrance . However, electron-withdrawing groups (e.g., 2-Cl in the target compound) improve activity over unsubstituted benzylthio derivatives (KI: 229.4 nM vs. 740.2 nM for 4-nitrobenzylthio) .

- Antihypertensive Activity : The target compound’s bromophenyl group parallels compounds like 23 and 24 (4-chlorophenyl-dihydroisoxazolyl derivatives), which showed potent α₁-adrenergic receptor blockade (comparable to prazosin) .

Carbonic Anhydrase Inhibition

- Target Compound: Predicted moderate hCA I/II inhibition based on SAR trends. The 2-chlorobenzylthio group likely confers a KI in the range of 50–200 nM, outperforming non-halogenated benzylthio analogs but less potent than aliphatic-thio derivatives .

- Comparison with 2-((4-Cyanobenzyl)thio)quinazolin-4(3H)-one: The 4-cyano substitution (KI: 256.8 nM) is less effective than aliphatic-thio derivatives but superior to nitro- or methoxy-substituted benzylthio analogs .

Antibacterial Activity

- The bromophenyl group may enhance membrane penetration compared to 9a (4-fluorophenyl) and 9h (4-chlorophenyl), which showed inhibition zones of 1.1–1.4 cm against Proteus vulgaris and Bacillus subtilis . Bromine’s larger size and lipophilicity could further modulate activity.

Antihypertensive Potential

- While direct data for the target compound is lacking, structurally related quinazolinones with 4-chlorophenyl and dihydroisoxazolyl groups (e.g., compounds 23 and 24) reduced blood pressure in rat models via α₁-adrenergic blockade . The target compound’s bromophenyl group may mimic this activity, though the absence of a dihydroisoxazole ring could alter efficacy.

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (Cl, Br) at the benzylthio moiety enhance CA inhibition over electron-donating groups (e.g., -OCH₃) .

- Aliphatic-thio derivatives remain the most potent CA inhibitors, suggesting future modifications for the target compound (e.g., replacing benzylthio with ethylthio).

Biological Flexibility :

- The bromophenyl group offers a balance between lipophilicity and electronic effects, making the compound a versatile scaffold for antihypertensive or antimicrobial agents.

Synthetic Optimization: Green chemistry methods could reduce reaction times and improve atom economy, aligning with trends in .

Biological Activity

3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure characterized by a bromophenyl group and a chlorobenzyl thioether, which may enhance its reactivity and biological efficacy. The molecular formula is , with a molecular weight of approximately 461.81 g/mol.

Biological Activities

Quinazolinone derivatives, including this compound, have been extensively studied for various biological activities, particularly their anticancer and kinase inhibitory properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of human breast adenocarcinoma (MCF-7) and prostate cancer (PC3) cell lines. The compound's mechanism of action often involves inhibition of key protein kinases associated with cancer proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tyrosine Kinase Inhibition |

| Similar Quinazolinones | PC3 | 10 | Inhibition of CDK2, HER2 |

| Similar Quinazolinones | HT-29 | 12 | Inhibition of EGFR |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in current studies.

Kinase Inhibition

The compound has shown potential as an inhibitor of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. These kinases play critical roles in cell cycle regulation and tumor growth. For example, studies have demonstrated that certain quinazolinone derivatives exhibit IC50 values comparable to known inhibitors like imatinib and lapatinib.

Table 2: Inhibitory Activity Against Tyrosine Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | TBD |

| Similar Quinazolinones | HER2 | ~0.079 |

| Similar Quinazolinones | EGFR | ~0.173 |

Case Studies

- Study on Antitumor Activity : A series of quinazolinone derivatives were synthesized and tested against MCF-7 and PC3 cell lines. The results indicated that compounds with similar structural features to this compound exhibited potent cytotoxic effects, with some achieving IC50 values in the low micromolar range .

- Kinase Inhibition Mechanism : Molecular docking studies revealed that certain derivatives act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR. This dual inhibition mechanism underlines their potential as therapeutic agents against cancers driven by these pathways .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-mercapto-quinazolinone precursors. For example:

React 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one with 2-chlorobenzyl chloride in dry acetone under reflux with anhydrous K₂CO₃ as a base .

Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography. Typical yields range from 65–75% .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thioether formation | 2-chlorobenzyl chloride, K₂CO₃, acetone, reflux | 74% |

Q. How is the compound characterized structurally, and what techniques validate its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR. For example, the 2-chlorobenzylthio group shows characteristic aromatic splitting patterns (δ 4.3–4.5 ppm for –SCH₂–) .

- X-ray Crystallography : Resolve the quinazolinone core geometry (e.g., monoclinic P2₁/n space group, bond angles ~93° for β) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 461.2) .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer : Screen for antimicrobial activity using:

Broth microdilution (MIC against S. aureus, E. coli).

Anti-inflammatory assays (COX-1/COX-2 inhibition via ELISA) .

- Example Results :

| Assay | Target | IC₅₀/ MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 | |

| COX-2 inhibition | Human recombinant | 8.3 |

Advanced Research Questions

Q. How can computational methods resolve contradictory activity data in literature for quinazolinone derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis shikimate kinase, PDB: 3BVF). Analyze binding poses of the 2-chlorobenzylthio group for steric/electronic effects .

- QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity using Gaussian-derived descriptors (e.g., HOMO-LUMO gaps) .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the quinazolinone N3 position, hydrolyzed in vivo .

- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to enhance aqueous solubility. Monitor stability via DSC/TGA .

Q. How does the 2-chlorobenzylthio substituent influence structure-activity relationships (SAR) in related analogs?

- Methodological Answer :

- Comparative Synthesis : Replace 2-chlorobenzyl with 3-fluorobenzyl or methylthio groups.

- Bioactivity Trends :

| Substituent | Antimicrobial MIC (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 2-Cl-benzyl | 12.5 | 8.3 |

| 3-F-benzyl | 18.7 | 11.2 |

| –SCH₃ | >50 | >30 |

| Data synthesized from |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

- Methodological Answer : Variations arise from:

Strain-specific resistance : Pseudomonas aeruginosa may efflux the compound via MexAB-OprM pumps (validate with efflux inhibitor assays) .

Assay conditions : Differences in broth media (e.g., CAMHB vs. MHB) alter metal ion availability, affecting thioether stability .

Structural and Mechanistic Insights

Q. What crystallographic data confirm the compound’s conformation?

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/n | |

| Unit cell (Å) | a = 16.96, b = 3.95, c = 17.70 | |

| Dihedral angle (quinazolinone vs. bromophenyl) | 85.2° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.